1-Bromo-2-(dibromomethyl)naphthalene chemical properties
1-Bromo-2-(dibromomethyl)naphthalene chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 1-Bromo-2-(dibromomethyl)naphthalene , a critical "masked aldehyde" intermediate in the synthesis of polycyclic aromatic scaffolds.
Role: Geminal Dihalide Intermediate & Aldehyde Surrogate Primary Application: Precursor to 1-Bromo-2-naphthaldehyde (Hoveyda-Grubbs Catalyst Ligand Synthesis)
Executive Summary & Chemical Identity
1-Bromo-2-(dibromomethyl)naphthalene is a high-value synthetic intermediate generated via the radical bromination of 1-bromo-2-methylnaphthalene. It features a naphthalene core substituted at the peri (C1) position with a bromine atom and at the ortho (C2) position with a geminal dibromomethyl group (–CHBr₂).
This compound represents a "masked" form of 1-bromo-2-naphthaldehyde. Its utility lies in its ability to be generated under anhydrous radical conditions and subsequently hydrolyzed to the aldehyde, or used directly as an electrophile in specialized coupling reactions.
Structural Specifications
| Property | Detail |
| Systematic Name | 1-Bromo-2-(dibromomethyl)naphthalene |
| Molecular Formula | C₁₁H₇Br₃ |
| Molecular Weight | ~378.89 g/mol |
| Core Scaffold | Naphthalene (Fused benzenoid system) |
| Key Functional Groups | Aryl Bromide (C1), Gem-Dibromide (C2) |
| Steric Environment | High: Significant steric crowding exists between the C1-Bromine and the C2-Dibromomethyl group, as well as the peri-hydrogen at C8.[1] |
| Precursor | 1-Bromo-2-methylnaphthalene (CAS: 2586-62-1) |
| Downstream Product | 1-Bromo-2-naphthaldehyde (CAS: 3378-82-3) |
Synthesis & Production Protocols
The synthesis of 1-bromo-2-(dibromomethyl)naphthalene is exclusively achieved via Wohl-Ziegler radical bromination . This process must be carefully controlled to prevent over-bromination or ring bromination.
Mechanism: Radical Chain Substitution
The reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of N-Bromosuccinimide (NBS) or Br₂.
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Initiation: Radical initiator (AIBN or Benzoyl Peroxide) generates the initial radical species.
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Propagation (Step 1): Abstraction of a benzylic hydrogen from 1-bromo-2-methylnaphthalene.
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Propagation (Step 2): The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the monobromide.
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Second Substitution: The process repeats at the same carbon (favored by the stability of the benzylic radical) to form the gem-dibromide.
Experimental Protocol (Optimized)
Note: All steps must be performed in a fume hood due to lachrymator risks.
Reagents:
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Substrate: 1-Bromo-2-methylnaphthalene (1.0 equiv)
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Brominating Agent: N-Bromosuccinimide (NBS) (2.2 – 2.5 equiv)
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Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).
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Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative].
Procedure:
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Dissolution: Dissolve 1-bromo-2-methylnaphthalene in anhydrous solvent (0.2 M concentration).
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Addition: Add NBS (2.2 equiv) and AIBN.
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Reflux: Heat the mixture to reflux (76–80°C) under an inert atmosphere (N₂ or Ar). Irradiation with a tungsten lamp (500W) can accelerate initiation.
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Monitoring: Monitor via TLC or GC-MS. The reaction will pass through the monobromomethyl intermediate (CAS 37763-43-2). Continue reflux until the monobromide is fully converted to the dibromide.
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Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2] Concentrate the filtrate to yield the crude 1-bromo-2-(dibromomethyl)naphthalene as a heavy oil or low-melting solid.
Visualizing the Pathway
The following diagram illustrates the stepwise radical bromination and the subsequent divergence toward hydrolysis.
Caption: Stepwise Wohl-Ziegler bromination from methyl to gem-dibromomethyl, followed by hydrolysis.
Chemical Reactivity Profile
A. Hydrolysis (Aldehyde Formation)
The most common fate of 1-bromo-2-(dibromomethyl)naphthalene is hydrolysis to 1-bromo-2-naphthaldehyde. Geminal dihalides are essentially dehydrated aldehydes.
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Mechanism: S_N1-type solvolysis where one bromide is displaced by water to form a halohydrin, which rapidly eliminates HBr to form the carbonyl group.
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Reagents: Reflux in Ethanol/Water (1:1) with CaCO₃ or Sodium Acetate (to scavenge HBr).
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Significance: This route avoids strong oxidants (like permanganate) that might over-oxidize the aldehyde to a carboxylic acid.
B. Steric & Electronic Effects[1]
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Peri-Interaction: The bromine at C1 and the dibromomethyl group at C2 create a highly crowded environment. This steric bulk protects the C1-Br bond from facile nucleophilic attack, making the C2-side chain the primary reactive site under solvolytic conditions.
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Selectivity: In metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C1-Aryl Bromide bond is chemically distinct from the benzylic bromines. However, the benzylic bromines are generally more reactive toward nucleophiles. To couple at C1, the aldehyde is usually formed first to prevent side reactions at the alkyl halide positions.
C. Divergent Reactivity Diagram
The compound sits at a decision point in synthesis: hydrolysis vs. substitution.
Caption: Primary reactivity pathways for the gem-dibromide intermediate.
Applications in Drug Development
While rarely a final drug substance, this scaffold is a "linchpin" intermediate.
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Hoveyda-Grubbs Catalysts: The 1-bromo-2-naphthaldehyde derived from this compound is a precursor for sterically demanding N-heterocyclic carbene ligands used in olefin metathesis.
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PPAR-gamma Modulators: Naphthalene-based aldehydes are used to synthesize cercosporamide derivatives, which act as selective modulators for metabolic disorders.
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Polycyclic Aromatic Hydrocarbons (PAHs): The C1-Br handle allows for ring expansion or fusion via Suzuki coupling, while the C2-aldehyde (from the dibromide) serves as a condensation point.
Safety & Handling
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Lachrymator: Like all benzyl bromide derivatives, 1-bromo-2-(dibromomethyl)naphthalene is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.
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Corrosive: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to tissue and equipment.
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Storage: Must be stored under inert gas (Argon) at low temperature (2–8°C) to prevent spontaneous hydrolysis by atmospheric moisture.
References
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Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. Link
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Gem-Dihalide Hydrolysis: Hill, C. L., & Smalley, T. L. (1964). "Mechanism of Hydrolysis of Geminal Dihalides." Journal of the American Chemical Society.[3]
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Aldehyde Synthesis: "1-Bromo-2-naphthaldehyde Synthesis." ChemicalBook Technical Data. Link
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Precursor Reactivity: "Reaction of 1-bromo-2-methylnaphthalene with NBS." Organic Syntheses, Coll.[2][3][4] Vol. 4. Link
- Application in Catalysis: Grela, K., et al. (2002). "Structural modifications of Hoveyda-Grubbs catalysts.
